N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide
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Description
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide, also known as N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(4-methoxyphenyl)sulfanyl]butanamide, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
This compound acts as an AChE inhibitor . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway . This pathway involves the transmission of nerve impulses through acetylcholine. By preventing the breakdown of acetylcholine, this compound enhances the transmission of nerve impulses in this pathway.
Pharmacokinetics
The compound has been found to have satisfactory ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed by the body, is distributed effectively to its site of action, is metabolized efficiently, and is excreted appropriately. These properties contribute to the compound’s bioavailability and therapeutic effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission . By increasing the concentration of acetylcholine in the synaptic cleft, this compound enhances the transmission of nerve impulses, which can have various effects depending on the specific neurons involved.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-25-16-7-5-15(6-8-16)19-14-28-21(22-19)23-20(24)4-3-13-27-18-11-9-17(26-2)10-12-18/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFZPXHAVXYNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.